molecular formula C20H18N4O2S B11231304 N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B11231304
M. Wt: 378.4 g/mol
InChI Key: DFEPJUXTQUHDAA-UHFFFAOYSA-N
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Description

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and kinase research. Its complex tricyclic core structure is characteristic of scaffolds designed to inhibit protein kinases, which are critical targets in oncology and inflammatory disease research [https://www.ncbi.nlm.nih.gov/books/NBK549795/]. The molecule features a thiazolo[3,2-a]pyrimidine-5-one core, a heterocyclic system known to exhibit a range of biological activities and serve as a privileged structure in drug discovery for targeting ATP-binding sites [https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra10629a]. The specific substitution pattern, including the N-benzylacetamide side chain, is likely optimized for potency and selectivity against a specific kinase target, potentially within the CMGC or AGC kinase groups. This compound is provided for research applications, including but not limited to, kinase profiling assays, high-throughput screening, structure-activity relationship (SAR) studies, and as a biochemical tool for investigating intracellular signaling pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-12-8-13(2)23-19-16(12)17-18(27-19)20(26)24(11-22-17)10-15(25)21-9-14-6-4-3-5-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,25)

InChI Key

DFEPJUXTQUHDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclization of Precursors to Form the Tricyclic Core

The 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one core is synthesized via cyclization reactions. A common approach involves reacting thiophene derivatives with diamines or aminothiols under acidic or basic conditions.

Example Protocol :

  • Starting Material : 3,5-Dimethylthieno[3,4-d]pyridazine-6(7H)-one.

  • Cyclization : Treat with hydrazine hydrate in ethanol at reflux (80°C, 12 hours) to form the triazatricyclo intermediate.

  • Functionalization : Introduce a bromine or chlorine substituent at position 5 using N-bromosuccinimide (NBS) or SOCl₂.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1Hydrazine hydrate, ethanol, reflux78%95%
2NBS, DMF, 0°C65%92%

Amide Bond Formation for Acetamide Side Chain

The acetamide moiety is introduced via coupling reactions between the tricyclic core’s carboxylic acid derivative and benzylamine.

Method A: Carbodiimide-Mediated Coupling

  • Activation : Convert 5-carboxy-tricyclic intermediate to its acyl chloride using thionyl chloride (SOCl₂).

  • Coupling : React with benzylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Method B: Phosphonium Reagents
Use (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) with triethylamine in DCM.

Comparative Data :

MethodReagentsTime (h)Yield
ASOCl₂, DIPEA670%
BBOP, Et₃N485%

Optimization of Reaction Conditions

Solvent Effects :

  • Polar aprotic solvents (DMF, DMSO) improve cyclization yields but may complicate purification.

  • DCM or THF is preferred for amide coupling due to compatibility with moisture-sensitive reagents.

Temperature Control :

  • Cyclization proceeds optimally at 80–100°C.

  • Amide coupling requires room temperature to prevent racemization.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

  • Recrystallization from ethanol/water enhances final product purity.

Scalability and Industrial Production

Continuous Flow Synthesis :

  • Microreactors enable precise control of exothermic cyclization steps, improving yield to >90%.

  • Automated systems reduce manual handling of toxic intermediates (e.g., acyl chlorides).

Challenges :

  • Stereochemical integrity : Racemization at the acetamide chiral center requires low-temperature coupling.

  • Sulfur stability : Thia groups may oxidize; use inert atmospheres (N₂/Ar) during reactions.

Analytical Validation

Spectroscopic Confirmation :

  • ¹H NMR : Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 2.1–2.3 ppm (methyl groups).

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₃N₄O₂S: 447.1542; observed: 447.1538.

Purity Assessment :

  • HPLC with C18 column (ACN/water gradient) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Spirocyclic Benzothiazole Derivatives

Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (synthesized in ) share heterocyclic frameworks but differ in core architecture. Key comparisons include:

  • Core Structure : The spiro[4.5]decane system in compounds contrasts with the tricyclo[7.4.0.02,7]trideca framework of the target compound.
  • Heteroatoms : Both contain nitrogen and oxygen, but the target compound incorporates sulfur, which may enhance metabolic stability or binding specificity.
  • Functional Groups : The spiro compounds feature dione (6,10-dione) and benzothiazole groups, whereas the target compound has an acetamide-benzyl side chain.
  • Synthetic Routes : The spiro derivatives are synthesized via condensation of diones with benzothiazole-imines, while the target compound likely requires cyclization strategies for its tricyclic core .

Table 1. Structural and Functional Comparison

Feature Target Compound Spirocyclic Derivatives ()
Core Structure Tricyclo[7.4.0.02,7]trideca Spiro[4.5]decane
Heteroatoms 3N, 1S, 1O 1N, 1O (benzothiazole adds 1N, 1S)
Key Functional Groups Acetamide-benzyl, oxo, methyl Dione, benzothiazole, dimethylamino-phenyl
Potential Bioactivity Hypothetical kinase or protease inhibition Antimicrobial (benzothiazole-mediated)
Benzathine Benzylpenicillin ()
  • Core Structure : The bicyclo[3.2.0]heptane (β-lactam) ring differs from the tricyclic system but underscores the importance of strained heterocycles in bioactivity.
  • Functional Groups : Both compounds incorporate benzyl groups, which in benzylpenicillin enhance stability and target penicillin-binding proteins. The target compound’s acetamide-benzyl group may similarly influence pharmacokinetics.
  • Solubility and Stability : Benzathine benzylpenicillin’s low solubility enables prolonged release, whereas the target compound’s tricyclic system may confer lipophilicity, affecting membrane permeability .

Table 2. Pharmacological Comparison

Parameter Target Compound Benzathine Benzylpenicillin ()
Primary Activity Not reported (hypothetical enzyme inhibition) Antibacterial (Gram-positive pathogens)
Key Functional Groups Acetamide-benzyl, triazatricyclo β-lactam, benzyl, dibenzylethylenediamine
Solubility Profile Likely moderate (heteroatom-rich) Low (prolonged-release formulation)

Research Findings and Implications

  • Structural Insights : The target compound’s tricyclic system, validated via SHELX-refined crystallography, offers a rigid scaffold for selective interactions, contrasting with the flexibility of spiro systems .
  • Bioactivity Potential: While benzothiazole-containing spiro compounds demonstrate antimicrobial activity, the target compound’s triaza-thia framework may target redox-sensitive enzymes or nucleic acid-binding proteins.
  • Pharmacokinetics : The benzyl group in both the target compound and benzathine benzylpenicillin may enhance lipid solubility, though the tricyclic core could limit oral bioavailability compared to β-lactams .

Biological Activity

N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity based on diverse research findings, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a complex tricyclic structure with a thiazole moiety and multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays on human colon cancer (HT29) and prostate cancer (DU145) cell lines showed that the compound effectively inhibited cell proliferation. The MTT assay indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these cancer types .
Cell LineIC50 (µM)Mechanism of Action
HT2915Induction of apoptosis via caspase activation
DU14520Inhibition of EGFR signaling pathway

The compound's mechanism of action appears to involve the following pathways:

  • EGFR Inhibition : Molecular docking studies suggest that the compound binds to the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Apoptosis Induction : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death .

Other Biological Activities

Beyond anticancer effects, preliminary research indicates potential applications in other areas:

  • Antimicrobial Activity : Some derivatives of benzyl compounds have shown antibacterial properties against Gram-positive bacteria .
  • Phosphodiesterase Inhibition : Related compounds have been identified as inhibitors of phosphodiesterase type 7 (PDE7), which may have implications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted at Trakya University evaluated the effects of the compound on HT29 and DU145 cells using various concentrations over 48 hours. Results indicated a significant decrease in cell viability at higher concentrations (≥ 10 µM), suggesting its potential as a therapeutic agent against these cancers .

Study 2: Mechanistic Insights

Research utilizing flow cytometry revealed that treatment with N-benzyl-2-(11,13-dimethyl-6-oxo...) resulted in an increase in early apoptotic cells compared to untreated controls, confirming its role in triggering apoptosis through mitochondrial pathways .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including cycloaddition, rearrangement, and condensation reactions. Key considerations:
  • Temperature control : Maintain precise temperatures (e.g., 60–80°C for cyclization steps) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while green solvents (e.g., ethyl acetate) reduce environmental impact .
  • Analytical monitoring : Use HPLC (>95% purity threshold) and NMR (¹H/¹³C for structural confirmation) at each step .
  • Catalyst optimization : Trial Lewis acids (e.g., ZnCl₂) to accelerate rate-limiting steps .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

  • Methodological Answer : A combination of spectroscopic and computational tools is required:
  • NMR spectroscopy : Assign peaks for benzyl (δ 4.5–5.0 ppm), thioacetamide (δ 2.8–3.2 ppm), and tricyclic core protons .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching theoretical C₁₉H₂₃N₃O₃S at 373.47 g/mol) .
  • X-ray crystallography : Resolve spatial arrangement of the tricyclic core and substituent orientation .
  • DFT calculations : Validate electronic properties (e.g., HOMO/LUMO energies) against experimental data .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) to measure IC₅₀ values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Contradictions may arise from off-target effects or metabolic instability. Strategies include:
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify degradation products .
  • CRISPR-Cas9 knockouts : Silence suspected off-target receptors (e.g., GPCRs) to isolate primary mechanisms .
  • Molecular docking : Compare binding poses in homology models of target proteins across species .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic routes?

  • Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML):
  • QM-based reaction path search : Use Gaussian or ORCA to map transition states and energy barriers for cyclization steps .
  • ML-driven condition optimization : Train models on reaction databases (e.g., Reaxys) to predict ideal solvents/catalysts .
  • COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors to scale up synthesis .

Q. How can researchers address discrepancies in reported binding affinities for this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions or protein isoforms. Mitigation steps:
  • Standardized buffers : Use consistent pH (7.4) and ionic strength (150 mM NaCl) across labs .
  • Isoform-specific assays : Test against recombinant proteins (e.g., EGFR T790M vs. wild-type) .
  • Surface plasmon resonance (SPR) : Measure real-time kinetics (kₒₙ/kₒff) to validate equilibrium binding data .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be resolved?

  • Methodological Answer : Variations in microsomal stability (e.g., human vs. rodent) require:
  • Cross-species comparisons : Parallel assays in human/rat hepatocytes to identify species-specific CYP450 interactions .
  • Stable isotope tracing : Use ¹³C-labeled compound to track hepatic clearance pathways .
  • Structural analogs : Compare with derivatives lacking the benzyl group to pinpoint metabolic hotspots .

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